molecular formula C20H21FN6O3S B2630389 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 920435-70-7

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2630389
CAS No.: 920435-70-7
M. Wt: 444.49
InChI Key: KVBIIKXZWLNPOB-UHFFFAOYSA-N
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Description

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H21FN6O3S and its molecular weight is 444.49. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolic Pathways

Research into the pharmacokinetics of novel anaplastic lymphoma kinase (ALK) inhibitors reveals insights into the enzymatic hydrolysis processes affecting compound stability and clearance rates in vivo. These studies underscore the importance of chemical modifications to enhance plasma stability and reduce enzymatic clearance, thus potentially informing strategies for optimizing the pharmacokinetic profile of similar compounds (Teffera et al., 2013).

Antimicrobial and Antiviral Activities

The synthesis and bioactivity study of novel benzamides and their metal complexes, including copper and cobalt, demonstrate significant antibacterial properties against a variety of bacterial strains. This research highlights the potential of benzamide derivatives in developing new antimicrobial agents, suggesting a promising area of application for structurally similar compounds (Khatiwora et al., 2013).

Neuropharmacology and Receptor Antagonism

Studies on the selective serotonin 5-HT2 antagonism properties of substituted 3-(4-fluorophenyl)-1H-indoles provide a foundation for exploring the neuropharmacological applications of related compounds. By elucidating the molecular interactions that confer receptor affinity and selectivity, such research contributes to the development of novel therapeutic agents targeting central nervous system disorders (Andersen et al., 1992).

Cancer Treatment

The disposition and metabolism study of SB-649868, an orexin 1 and 2 receptor antagonist, in humans reveals complex metabolic pathways involving oxidation and rearrangement processes. Understanding these metabolic routes is crucial for the development of new antineoplastic agents, indicating a potential research avenue for compounds with similar molecular frameworks (Renzulli et al., 2011).

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O3S/c21-16-5-4-6-17(13-16)27-19(23-24-25-27)14-22-20(28)15-7-9-18(10-8-15)31(29,30)26-11-2-1-3-12-26/h4-10,13H,1-3,11-12,14H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBIIKXZWLNPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.